Silane, dodecyldiethoxymethyl-

Description

The exact mass of the compound Silane, dodecyldiethoxymethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, dodecyldiethoxymethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dodecyldiethoxymethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18-6-2)19-7-3/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILBOMWJRYLVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975727 | |

| Record name | Dodecyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60317-40-0 | |

| Record name | Dodecyldiethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dodecyldiethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dodecyldiethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldiethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

dodecyldiethoxymethylsilane chemical properties and structure

A Comprehensive Technical Guide to Dodecyldiethoxymethylsilane: Properties, Structure, and Application in Surface Engineering

Foreword

In the landscape of materials science and surface engineering, the ability to precisely control the physicochemical properties of interfaces is paramount. Organosilanes, particularly those capable of forming self-assembled monolayers (SAMs), represent a cornerstone technology for achieving this control. This guide focuses on dodecyldiethoxymethylsilane, a versatile alkoxysilane whose unique molecular architecture allows for the creation of robust, hydrophobic surfaces. We will delve into its fundamental chemical properties, the mechanism of monolayer formation, and a field-proven experimental protocol for its application. This document is intended for researchers, chemists, and drug development professionals who seek to leverage advanced surface modification techniques in their work.

Molecular Architecture and Physicochemical Profile

Dodecyldiethoxymethylsilane possesses a structure optimized for surface modification. It is composed of a central silicon atom bonded to a long hydrophobic dodecyl chain, a non-reactive methyl group, and two hydrolyzable ethoxy groups. This configuration provides a balance of surface affinity, intermolecular cohesion, and controlled reactivity.

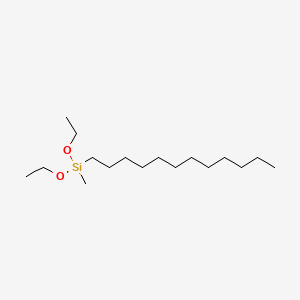

Figure 1: Chemical structure of dodecyldiethoxymethylsilane.

The dodecyl chain provides a strong hydrophobic character and promotes van der Waals interactions between adjacent molecules, which is a driving force for the formation of a densely packed, ordered monolayer. The ethoxy groups are the reactive handles; in the presence of water, they hydrolyze to form silanol groups, which can then covalently bond to hydroxylated surfaces.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of dodecyldiethoxymethylsilane. This data is essential for safe handling, storage, and designing experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₈O₂Si | [1][2] |

| Molecular Weight | 302.6 g/mol | [1] |

| CAS Number | 60317-40-0 | [2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 125-127 °C @ 0.4 mmHg | |

| Density | 0.851 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.433 | |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane). Reacts with water. |

Mechanism of Action: Self-Assembled Monolayer (SAM) Formation

The utility of dodecyldiethoxymethylsilane is realized through its ability to form a self-assembled monolayer on a substrate. This is not a simple deposition but a multi-step chemical process that results in a covalently bound, cross-linked, and ordered molecular film.

Pillar 1: Hydrolysis (Activation) The process is initiated by the hydrolysis of the ethoxy groups to form reactive silanol (-Si-OH) groups. This reaction requires a source of water, which is often present as a thin adsorbed layer on the substrate surface or as trace amounts in the solvent.

R-Si(CH₃)(OEt)₂ + 2H₂O → R-Si(CH₃)(OH)₂ + 2 EtOH

Pillar 2: Condensation (Anchoring) The activated silanol groups then condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica, oxidized metals), forming stable, covalent siloxane (Si-O-Substrate) bonds. This step anchors the molecules to the surface.

Substrate-OH + HO-Si(CH₃)(R)-OH → Substrate-O-Si(CH₃)(R)-OH + H₂O

Pillar 3: Cross-Linking (Stabilization) Adjacent, surface-bound silane molecules can undergo intermolecular condensation, forming a robust, cross-linked polysiloxane network. This network provides the monolayer with enhanced mechanical and chemical stability.

The entire workflow, from precursor to functionalized surface, is a self-validating system where the successful completion of each step enables the next, culminating in a stable monolayer.

Figure 2: Logical workflow of SAM formation on a hydroxylated surface.

Field Applications

The primary application of dodecyldiethoxymethylsilane is the creation of hydrophobic surfaces. This has broad implications across various fields:

-

Microelectronics: As a passivation layer on silicon wafers to reduce surface energy.[4]

-

Biomedical Devices: To create anti-fouling surfaces on implants or diagnostic tools by minimizing non-specific protein adsorption.

-

Coatings and Sealants: To improve adhesion and provide a durable water-repellent barrier.[2]

-

Nanotechnology: For the surface modification of nanoparticles to control their dispersion in organic media.[2]

Experimental Protocol: SAM Formation on Glass

This section provides a detailed methodology for creating a dodecyldiethoxymethylsilane SAM on a glass microscope slide. The rationale behind key steps is explained to ensure reproducibility and high-quality outcomes.

Materials & Reagents

-

Dodecyldiethoxymethylsilane (≥95% purity)

-

Toluene, anhydrous (≥99.8%)

-

Acetone, HPLC grade

-

Ethanol, absolute

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Glass microscope slides

-

Pressurized nitrogen or argon gas

-

Sonicator

-

Oven capable of maintaining 120 °C

Step-by-Step Methodology

Step 1: Substrate Cleaning and Hydroxylation (The Foundation)

-

Causality: The formation of a dense, uniform monolayer is critically dependent on a pristine, highly hydroxylated surface. Organic residues will create defects, and a lack of surface -OH groups will prevent covalent anchoring. Piranha solution is an aggressive oxidizing agent that removes organic contaminants and maximizes surface hydroxylation.

-

Protocol:

-

Place glass slides in a slide rack. Sonicate sequentially in acetone and then ethanol for 15 minutes each to remove gross organic contaminants.

-

Rinse thoroughly with deionized water.

-

[CRITICAL STEP - EXTREME CAUTION] In a fume hood, prepare Piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution is highly exothermic and reactive.

-

Immerse the slides in the hot Piranha solution for 30-45 minutes.

-

Remove the slides and rinse copiously with deionized water.

-

Dry the slides under a stream of nitrogen and place them in an oven at 120 °C for at least 1 hour. Use immediately after cooling.

-

Step 2: Silanization

-

Causality: The reaction must be conducted in an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which would lead to clumps depositing on the surface rather than a monolayer. A 1% concentration is typically sufficient to provide a reservoir of molecules without promoting multilayer formation.

-

Protocol:

-

In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of dodecyldiethoxymethylsilane in anhydrous toluene.

-

Place the cleaned, dried slides into the solution. Seal the container to prevent atmospheric moisture contamination.

-

Allow the reaction to proceed for 4-6 hours at room temperature. Longer times may be explored but are often unnecessary.

-

Step 3: Rinsing and Curing

-

Causality: Rinsing is essential to remove any physisorbed (non-covalently bonded) silane molecules. The final curing step uses thermal energy to drive the intermolecular cross-linking reaction to completion, significantly enhancing the monolayer's stability and durability.

-

Protocol:

-

Remove the slides from the silanization solution.

-

Rinse thoroughly with fresh toluene to remove the reaction solution.

-

Sonicate briefly (1-2 minutes) in toluene, followed by ethanol, to ensure all non-bonded material is removed.

-

Dry the slides under a nitrogen stream.

-

Cure the slides in an oven at 120 °C for 1 hour.

-

Monolayer Characterization

The success of the deposition should be validated. The following techniques provide valuable information about the structure and properties of the SAM.[5]

-

Static Water Contact Angle: This is the most straightforward validation. A clean glass slide will have a contact angle <10°. A successful dodecylsilane monolayer should yield a highly hydrophobic surface with a contact angle >100°.

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. The presence of Si and a significant C 1s signal, along with the attenuation of substrate signals (e.g., Ba, Ca from soda-lime glass), confirms the presence of the monolayer.

-

Atomic Force Microscopy (AFM): Provides topographical information. A well-formed SAM should not significantly increase the surface roughness. It can be used to visualize the uniformity of the coating and identify defects.

Conclusion

Dodecyldiethoxymethylsilane is a powerful and reliable reagent for the hydrophobic modification of surfaces. By understanding its molecular structure and the step-wise mechanism of self-assembly, researchers can predictably engineer interfaces with tailored wettability and stability. The protocol described herein represents a robust, field-tested method for producing high-quality self-assembled monolayers, providing a critical capability for professionals in advanced materials, nanotechnology, and drug development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 108922, Silane, dodecyldiethoxymethyl-". PubChem, [Link].

-

Gelest. "DODECYLMETHYLDIETHOXYSILANE Safety Data Sheet". Gelest, [Link].

-

Castillo, J. M., et al. "Characterization of alkylsilane self-assembled monolayers by molecular simulation". Langmuir, 2015, 31(9), 2630-8, [Link].

-

Prashar, D. "Self Assembled Monolayers -A Review". International Journal of ChemTech Research, 2012, 4(1), 258-265, [Link].

Sources

Introduction: The Role of Dodecyldiethoxymethylsilane in Surface Modification

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Dodecyldiethoxymethylsilane

Dodecyldiethoxymethylsilane (DDEMS) is an organofunctional alkoxysilane characterized by a long C12 alkyl chain (dodecyl), a methyl group, and two hydrolyzable ethoxy groups attached to a central silicon atom. This unique structure makes it a valuable molecule in materials science, primarily used as a surface modifying agent, coupling agent, and as a precursor in the synthesis of hydrophobic coatings and hybrid organic-inorganic materials. The long dodecyl chain imparts significant hydrophobicity, while the diethoxy functionality allows the molecule to covalently bond to hydroxyl-rich inorganic surfaces (like glass, silica, or metal oxides) through a two-stage process: hydrolysis followed by condensation.

Understanding the precise mechanism of these reactions is critical for researchers and drug development professionals who rely on surface functionalization for applications ranging from creating biocompatible coatings on implants to controlling the surface chemistry of drug delivery nanoparticles. This guide provides an in-depth exploration of the causality behind the hydrolysis and condensation of DDEMS, grounded in established principles of silicon chemistry.

Part 1: The Hydrolysis of Dodecyldiethoxymethylsilane

Hydrolysis is the foundational step where the covalent Si-O-C bonds of the ethoxy groups are cleaved by water, yielding reactive silanol (Si-OH) groups and ethanol as a byproduct.[1] This reaction is reversible, with the back reaction known as esterification.[2] The overall reaction for DDEMS can be represented as a two-step process:

-

Step 1: C₁₂H₂₅(CH₃)Si(OC₂H₅)₂ + H₂O ⇌ C₁₂H₂₅(CH₃)Si(OC₂H₅)(OH) + C₂H₅OH

-

Step 2: C₁₂H₂₅(CH₃)Si(OC₂H₅)(OH) + H₂O ⇌ C₁₂H₂₅(CH₃)Si(OH)₂ + C₂H₅OH

The rate and completeness of hydrolysis are profoundly influenced by several factors, most notably the presence of an acid or base catalyst.[2]

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions (typically pH < 4), the hydrolysis reaction proceeds via a bimolecular displacement mechanism (Sɴ2-Si).[2] The causality is rooted in enhancing the electrophilicity of the silicon atom.

-

Protonation: The reaction is initiated by the rapid and reversible protonation of an oxygen atom on one of the ethoxy groups by a hydronium ion (H₃O⁺). This makes the ethoxy group a much better leaving group (ethanol) than it would be otherwise.[2]

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, then attacks the now more electrophilic silicon atom. This attack occurs from the backside relative to the leaving group, leading to a pentacoordinate transition state.

-

Leaving Group Departure & Deprotonation: The protonated ethanol molecule departs, and a final deprotonation step by a water molecule regenerates the acid catalyst and yields the silanol group.[3]

The rate-determining step is typically the nucleophilic attack by water. The reaction rate increases with the concentration of hydronium ions.[2]

Caption: Acid-catalyzed hydrolysis of DDEMS.

Base-Catalyzed Hydrolysis Mechanism

In basic media (typically pH > 10), the mechanism also involves a nucleophilic attack on the silicon atom, but the roles are reversed. Instead of activating the silicon center, the nucleophile (hydroxide ion, OH⁻) is much stronger than water.[2]

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom. The presence of the electron-donating dodecyl and methyl groups slightly retards this step compared to tetra-alkoxysilanes, but the electron-withdrawing effect of the two ethoxy groups facilitates the attack.[2] This forms a negatively charged, pentacoordinate intermediate.

-

Leaving Group Departure: The intermediate is unstable and rapidly expels an ethoxide ion (⁻OC₂H₅) as the leaving group, forming the silanol.

-

Proton Exchange: The highly basic ethoxide ion immediately deprotonates a water molecule, regenerating a hydroxide ion (making the process catalytic) and forming ethanol.

Under basic conditions, the condensation of silanols is often faster than hydrolysis, leading to the rapid formation of oligomers and larger networks.[4]

Caption: Base-catalyzed hydrolysis of DDEMS.

Part 2: The Condensation of Dodecyldiethoxymethylsilane

Once silanol groups are formed, they are highly reactive and undergo condensation to form stable siloxane bridges (Si-O-Si).[1] This process is the basis for forming oligomers, polymers, and covalently bonded layers on substrates. Condensation can proceed via two main pathways.

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

-

Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol.

-

≡Si-OH + C₂H₅O-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH

-

The dominant pathway depends on factors like the water-to-silane ratio and the degree of hydrolysis.[1] Like hydrolysis, condensation is also catalyzed by acids and bases, and it is generally the slowest at a neutral pH.[5] The mechanism involves a nucleophilic attack by a silanol oxygen on another silicon atom. The large, non-polar dodecyl group on DDEMS can create steric hindrance, which may favor the formation of linear or less-branched oligomers compared to smaller silanes.

Caption: Condensation pathways for hydrolyzed DDEMS.

Part 3: Experimental Protocol for Mechanistic Analysis

A self-validating experimental workflow is essential to monitor the kinetics of DDEMS hydrolysis and condensation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for this purpose, allowing for real-time analysis of the chemical bonds involved.[6]

Protocol: FT-IR Monitoring of DDEMS Hydrolysis and Condensation

-

System Preparation:

-

Prepare a stock solution of DDEMS in a dry, IR-transparent solvent (e.g., anhydrous ethanol or isopropanol). The choice of solvent is critical as it can also participate in the reaction.[6]

-

Prepare the reaction medium: an ethanol/water mixture (e.g., 80:20 w/w) with a catalyst.[4] For acidic conditions, use a dilute solution of HCl or acetic acid to achieve a pH of ~3-4. For basic conditions, use a dilute solution of NH₄OH to achieve a pH of ~10.

-

Calibrate an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe. Record a background spectrum of the reaction medium without the silane.

-

-

Reaction Initiation and Data Acquisition:

-

Inject a precise volume of the DDEMS stock solution into the stirred, thermostatted reaction medium to initiate the reaction. The final concentration should be suitable for FT-IR analysis (e.g., 5-10% w/w).

-

Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30-60 seconds). Continue acquisition until the spectral changes plateau, indicating the reaction has reached equilibrium or completion.

-

-

Data Analysis and Validation:

-

Monitor the change in absorbance of key vibrational bands over time.

-

Validation: The protocol is self-validating by observing the expected inverse relationship between reactant and product peaks. The disappearance of Si-O-C bands must correlate with the appearance of Si-OH and Si-O-Si bands.

-

Plot the normalized peak areas against time to obtain kinetic profiles for the consumption of reactants and the formation of products. These profiles can be fitted to kinetic models to determine reaction rate constants.

-

Data Presentation: Key IR Bands for Monitoring

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation | Expected Trend |

| Si-O-C stretch | ~1192, ~1105, ~960 | Ethoxy groups on DDEMS | Decrease |

| O-H stretch (Si-OH) | ~3200-3700 (broad) | Formation of silanol groups | Increase, then decrease |

| Si-O-Si stretch | ~1000-1130 (broad) | Formation of siloxane bonds | Increase |

| O-H stretch (H₂O) | ~3400 (broad) | Consumption/production of water | Varies |

| C-H stretch (dodecyl) | ~2850-2960 | Internal standard (stable) | No change |

Conclusion

The functional performance of dodecyldiethoxymethylsilane as a surface modifier is dictated by the chemistry of its hydrolysis and condensation. These reactions are not simple, one-step processes but are intricate, competing reactions governed by Sɴ2-Si mechanisms.[2][7] The reaction environment—particularly pH, water concentration, and solvent—provides the primary means of controlling the rates of silanol formation and subsequent siloxane cross-linking.[8] For professionals in drug development and materials science, mastering the control of these parameters is paramount to achieving reproducible, stable, and effective surface functionalization. The steric bulk of the dodecyl group adds a further layer of control, potentially favoring more ordered, linear polymer structures at the interface. By applying robust analytical techniques like FT-IR, researchers can move beyond theoretical models to empirically validate and optimize these critical surface modification processes.

References

- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review: Journal of Adhesion Science and Technology: Vol 6, No 1. [URL: https://www.tandfonline.com/doi/abs/10.1163/156856192X00828]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022309388900051]

- Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 10(11), 4979–5014. [URL: https://www.mdpi.com/1422-0067/10/11/4979]

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [URL: https://www.semanticscholar.org/paper/Kinetics-of-the-hydrolysis-and-condensation-of-a-Osterholtz-Pohl/808260195a6f2b4505370425032545d65609e701]

- Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. In Silanes, Surfaces, and Interfaces (pp. 157-171). VSP. [URL: https://www.tandfonline.com/doi/abs/10.1163/156856192X00828]

- Duchet, J., Gérard, J. F., & Pascault, J. P. (2000). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology, 14(11), 1401-1424. [URL: https://www.tandfonline.com/doi/abs/10.1163/156856100743202]

- Szeluga, U., Pospiech, P., & Piórkowski, K. (2020). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. Molecules, 25(21), 5032. [URL: https://www.mdpi.com/1420-3049/25/21/5032]

- Pohl, E. R. (1986). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Technical Paper. [URL: https://www.gelest.com/wp-content/uploads/Factors-contributing-to-the-stability-of-alkoxysilanes-in-aqueous-solution.pdf]

- Decker, U., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Macromolecular Chemistry and Physics, 204(9), 1239-1247. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/macp.200390111]

- Valles-Lluch, A., et al. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy, 45(1-2), 45-51. [URL: https://www.sciencedirect.com/science/article/abs/pii/S092420310700109X]

- Schmidt, H., & Seiferling, B. (1986). Principles of hydrolysis and condensation reaction of alkoxysilanes. Mat. Res. Soc. Symp. Proc., 73, 739-750. [URL: https://publikationen.sulb.uni-saarland.de/handle/20.500.11880/26002]

- Abdelmouleh, M., et al. (2004). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Applied Polymer Science, 94(3), 1163-1172. [URL: https://www.researchgate.

- Alam, T. M., Assink, R. A., & Loy, D. A. (1999). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 11(11), 3174-3183. [URL: https://pubs.acs.org/doi/abs/10.1021/cm9903581]

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. tandfonline.com [tandfonline.com]

- 5. gelest.com [gelest.com]

- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

self-assembly mechanism of dodecyldiethoxymethylsilane on substrates

An In-Depth Technical Guide to the Self-Assembly Mechanism of Dodecyldiethoxymethylsilane on Substrates

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing the formation of self-assembled monolayers (SAMs) using dodecyldiethoxymethylsilane (DDEMS). Moving beyond a simple procedural outline, we will explore the intricate chemical kinetics, influencing factors, and validation techniques that are essential for creating robust and reproducible functionalized surfaces.

Introduction: The Foundation of Surface Engineering with DDEMS

Dodecyldiethoxymethylsilane, an organosilane, is a bifunctional molecule featuring a reactive methoxysilane headgroup and a twelve-carbon alkyl tail. This structure makes it an ideal candidate for forming self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that covalently bind to a substrate.[1] The formation of a DDEMS SAM transforms a high-energy, hydrophilic substrate (like glass or silicon oxide) into a low-energy, hydrophobic surface. This precise control over interfacial properties is critical in applications ranging from microelectronics and biosensors to creating anti-fouling surfaces on medical devices.[2][3]

The core of this technology lies in a spontaneous, multi-stage self-assembly process. Understanding and controlling this process is paramount to achieving a dense, uniform, and stable monolayer.

The Core Reaction Mechanism: A Four-Stage Process

The creation of a DDEMS monolayer is not an instantaneous event but a sequence of coordinated chemical reactions. The entire process is predicated on the presence of a hydroxylated surface and trace amounts of water.[4][5]

Stage 1: Hydrolysis The process initiates with the hydrolysis of the diethoxy headgroup of the DDEMS molecule. The two ethoxy groups (-OC₂H₅) react with water molecules to form reactive silanol groups (-Si-OH) and ethanol as a byproduct.[6][7] This step is critical as it "activates" the silane for surface reaction. The water required for this reaction can originate from trace amounts within the deposition solvent or, more commonly, from a thin layer of adsorbed water on the hydrophilic substrate itself.[5]

Si-R(OC₂H₅)₂ + 2H₂O → Si-R(OH)₂ + 2C₂H₅OH

Stage 2: Physisorption The newly formed, polar silanol headgroups are attracted to the polar, hydroxyl-rich substrate surface (e.g., SiO₂). They initially adsorb onto the surface via weak hydrogen bonds, forming a mobile, disordered layer.

Stage 3: Condensation and Covalent Anchoring This is the crucial stage where the monolayer becomes permanently affixed to the substrate. It involves two simultaneous condensation reactions that release water:

-

Vertical Condensation: The silanol groups on the DDEMS molecule react with the hydroxyl groups (-OH) on the substrate, forming highly stable, covalent siloxane (Si-O-Si) bonds. This reaction firmly anchors the molecules to the surface.[8]

-

Lateral Condensation: Adjacent, hydrolyzed DDEMS molecules react with one another, linking their silanol headgroups to form a cross-linked polysiloxane network parallel to the substrate. This in-plane polymerization significantly enhances the stability and integrity of the monolayer.[6][9]

Stage 4: Molecular Organization As the molecules covalently bond to the surface and to each other, the long, nonpolar dodecyl (-C₁₂H₂₅) chains are sterically driven to arrange themselves into a densely packed, quasi-crystalline structure. Van der Waals forces between the adjacent alkyl chains provide the thermodynamic driving force for this ordering, which minimizes the overall surface energy.[10] The result is a robust, well-ordered monolayer that presents a uniform, low-energy methyl (-CH₃) surface.

Visualization of the Self-Assembly Pathway

The following diagram illustrates the sequential mechanism of DDEMS monolayer formation.

Caption: Key experimental parameters that determine the quality of the final SAM.

Experimental Protocol: Formation of DDEMS SAM on Silicon

This protocol provides a validated workflow for depositing a DDEMS monolayer on a standard silicon wafer with a native oxide layer.

I. Substrate Cleaning and Hydroxylation

-

Initial Cleaning: Sonicate silicon wafer substrates sequentially in acetone, and isopropanol for 15 minutes each to remove organic contaminants. Rinse thoroughly with deionized (DI) water between solvents.

-

Hydroxylation (Piranha Etch - EXTREME CAUTION): In a fume hood, prepare a piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Immerse the cleaned substrates in the solution, heated to 90-100°C, for 15-30 minutes. [8]This process removes residual organics and generates a dense layer of hydroxyl groups.

-

Final Rinse: Carefully remove the substrates and rinse them copiously with DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas. The surface should be highly hydrophilic at this stage. Use immediately.

II. Monolayer Deposition

-

Solution Preparation: Inside a nitrogen-filled glovebox or a desiccator to minimize ambient moisture, prepare a 1-5 mM solution of dodecyldiethoxymethylsilane in anhydrous toluene.

-

Immersion: Completely immerse the freshly hydroxylated substrates in the DDEMS solution. Let the self-assembly process proceed for 2-4 hours at room temperature. [11]3. Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to wash away any non-covalently bonded (physisorbed) molecules.

-

Curing: Dry the coated substrates again with nitrogen gas. For enhanced stability and ordering, anneal the substrates in an oven at 110-120°C for 30-60 minutes. [11]

Characterization and Validation of the Monolayer

Verifying the presence and quality of the SAM is essential. Several analytical techniques are commonly employed.

| Technique | Purpose | Typical Result for High-Quality DDEMS SAM |

| Contact Angle Goniometry | Measures surface wettability to confirm the change from a hydrophilic to a hydrophobic surface. | Water contact angle increases from <25° on the clean hydroxylated substrate to >100° after DDEMS deposition. [12] |

| Atomic Force Microscopy (AFM) | Provides topographical images of the surface at the nanoscale to assess uniformity and roughness. [13][14] | A very smooth surface with a root-mean-square (RMS) roughness of <0.5 nm. Absence of large, bright features which would indicate aggregates. [11][15] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the top few nanometers of the surface, confirming the chemical signature of the monolayer. [16][17] | Presence of strong Carbon 1s and Silicon 2p signals, confirming the alkylsilane layer. Angle-resolved XPS can confirm the layered structure. [18] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical bonds present in the monolayer by their characteristic vibrational frequencies. [19][20] | Appearance of strong C-H stretching peaks (~2850-2960 cm⁻¹) from the dodecyl chains and the presence of a broad Si-O-Si peak (~1000-1100 cm⁻¹). |

Conclusion

The self-assembly of dodecyldiethoxymethylsilane is a powerful technique for creating well-defined, robust, and hydrophobic surfaces. Its success hinges on a multi-stage mechanism of hydrolysis, physisorption, and covalent condensation. As demonstrated in this guide, achieving a high-quality monolayer is not merely a matter of following steps, but of understanding and precisely controlling the underlying chemical principles, particularly substrate hydroxylation and water availability. By integrating the detailed protocols and validation techniques described herein, researchers can reliably fabricate and characterize DDEMS SAMs for a wide array of advanced applications.

References

-

Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir.

-

Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir.

-

When a hydroxylated surface is exposed to an organosilane in the... ResearchGate.

-

CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. Publication of the University of Kaiserslautern.

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

-

Effect of functional end groups of silane self assembled monolayer surfaces on apatite formation, fibronectin adsorption and osteoblast cell function. NIH Public Access.

-

Water in nanoconfinement between hydrophilic self-assembled monolayers. Semantic Scholar.

-

Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois Urbana-Champaign.

-

Characterization of alkylsilane self-assembled monolayers by molecular simulation. Semantic Scholar.

-

Water adsorption on hydrophilic and hydrophobic self-assembled monolayers as proxies for atmospheric surfaces. A grand canonical Monte Carlo simulation study. RSC Publishing.

-

Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. MDPI.

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications.

-

Effects of hydroxylation and silanization on the surface properties of ZnO nanowires. PubMed.

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. NIH Public Access.

-

theoretical principles of alkylsilane self-assembly on silica. BenchChem.

-

Hydrolytic polycondensation of diethoxymethylsilane under pressure. ResearchGate.

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. White Rose Research Online.

-

Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI.

-

The influence of the kinetics of self-assembly on the properties of dipeptide hydrogels. PubMed.

-

Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies.

-

Nanoscale Structure of Lipid–Gemini Surfactant Mixed Monolayers Resolved with AFM and KPFM Microscopy. NIH Public Access.

-

Visualization of the self-assembly of silica nanochannels reveals growth mechanism. SciSpace.

-

Reactive self-assembled monolayers: from surface functionalization to gradient formation. RSC Publishing.

-

NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate.

-

Self-assembled octadecyltrichlorosilane monolayer formation on a highly hydrated silica film. ResearchGate.

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate.

-

Modeling self-assembly of silica/surfactant mesostructures in the templated synthesis of nanoporous solids. PubMed.

-

Angle Resolved XPS for the Characterization of Self Assembled Monolayers. Thermo Fisher Scientific.

-

One-step synthesis and AFM imaging of hydrophobic LDH monolayers. Semantic Scholar.

-

Self-assembly kinetics of miktoarm star polymers in diverse solvent environments: insights from dissipative particle dynamics simulations. RSC Publishing.

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.

-

Understanding Self‐Assembly of Silica‐Precipitating Peptides to Control Silica Particle Morphology. NIH Public Access.

-

Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits. MDPI.

-

Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers. PubMed.

-

AFM images of partially and fully grown OTS monolayers on SiO2... ResearchGate.

-

Application Note: Characterization of Octylsilanetriol Monolayer Formation Using Atomic Force Microscopy. BenchChem.

-

FTIR Plasma Phase Analysis of Hexamethyldisiloxane Discharge in Microwave Multipolar Plasma at Different Electrical Powers. ResearchGate.

-

Protein conformation in amorphous solids by FTIR and by hydrogen/deuterium exchange with mass spectrometry. PubMed.

-

KINETICS OF FORMATION OF SELF ASSEMBLED MONOLAYERS OF OCTYL TRIETHOXYSILANE (OTS) ON SILICA SUBSTRATES. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. home.bawue.de [home.bawue.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nanoscale Structure of Lipid–Gemini Surfactant Mixed Monolayers Resolved with AFM and KPFM Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of hydroxylation and silanization on the surface properties of ZnO nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. piketech.com [piketech.com]

- 20. Protein conformation in amorphous solids by FTIR and by hydrogen/deuterium exchange with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4-Diamino-6-chloropyrimidine 3-oxide and 6-Chloro-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, a profound understanding of the physical properties of key chemical entities is paramount. This guide provides a detailed technical overview of two such compounds: 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS 35139-67-4), a critical impurity in the synthesis of the hair-growth drug Minoxidil, and 6-Chloro-3-nitropyridin-2-amine (CAS 60317-40-0), a versatile intermediate in the synthesis of various bioactive molecules.

This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin the characterization of these molecules. As a senior application scientist, the aim is to provide a practical and scientifically rigorous resource for researchers and developers working with these and similar heterocyclic compounds.

Section 1: Core Physical Properties

A comparative summary of the core physical properties of 2,4-Diamino-6-chloropyrimidine 3-oxide and 6-Chloro-3-nitropyridin-2-amine is presented below. These properties are fundamental to their handling, purification, and application in synthetic and analytical workflows.

| Property | 2,4-Diamino-6-chloropyrimidine 3-oxide | 6-Chloro-3-nitropyridin-2-amine |

| CAS Number | 35139-67-4 | 60317-40-0 |

| Molecular Formula | C₄H₅ClN₄O | C₅H₄ClN₃O₂ |

| Molecular Weight | 160.56 g/mol | 173.56 g/mol |

| Appearance | Pale yellow or white to off-white crystalline powder/solid | Yellow crystalline powder |

| Melting Point | 185 °C (with decomposition) | 195-199 °C |

| Solubility | Soluble in polar solvents; slightly soluble in DMSO, dichloromethane, and methanol. | Slightly soluble in water; soluble in dimethyl sulfoxide (DMSO) and chloroform.[1] |

| pKa (Predicted) | 1.67 ± 0.10 | -1.69 ± 0.50 |

| LogP (Predicted) | 0.18 - 0.46 | 1.8 |

Section 2: In-Focus: 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS 35139-67-4)

As a known impurity of Minoxidil, the accurate characterization of 2,4-Diamino-6-chloropyrimidine 3-oxide is crucial for quality control in pharmaceutical manufacturing.[2]

Structural Elucidation and Key Identifiers

The presence of amino groups, a chloro substituent, and an N-oxide moiety on the pyrimidine ring contributes to its polarity and reactivity.[2][3]

Experimental Methodologies for Physical Property Determination

The reported melting point of 185 °C with decomposition is a critical identifier. The observation of decomposition underscores the compound's thermal lability.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dried crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range. For a compound that decomposes, the temperature at which charring or discoloration begins is noted.

Causality Behind Experimental Choices: The use of a slow heating rate near the expected melting point is crucial for obtaining an accurate reading. Decomposition upon melting is a key characteristic and should be documented as it provides information about the compound's thermal stability.

The compound's solubility in polar solvents is consistent with its polar functional groups.[2][3]

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.

-

Sample Addition: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. Observations are recorded as "freely soluble," "sparingly soluble," "slightly soluble," or "insoluble."

Causality Behind Experimental Choices: This tiered approach allows for a rapid assessment of solubility, which is essential for selecting appropriate solvents for purification (recrystallization) or analytical techniques like HPLC.

As a reference standard for a Minoxidil impurity, HPLC is the primary technique for its detection and quantification.

Illustrative HPLC Workflow for Minoxidil Impurity Analysis

Section 3: In-Focus: 6-Chloro-3-nitropyridin-2-amine (CAS 60317-40-0)

This compound serves as a valuable building block in organic synthesis, with its reactivity dictated by the interplay of the amino, chloro, and nitro groups on the pyridine ring.

Structural Elucidation and Key Identifiers

The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.

Experimental Methodologies for Physical Property Determination

The relatively high melting point of 195-199 °C is indicative of a stable crystalline lattice. Its solubility in DMSO and chloroform, and slight solubility in water, guides its use in various reaction conditions.[1]

A common synthesis route involves the ammonolysis of 2,6-dichloro-3-nitropyridine.[1]

Synthetic Pathway of 6-Chloro-3-nitropyridin-2-amine

Experimental Protocol: Synthesis via Ammonolysis

-

Reaction Setup: 2,6-dichloro-3-nitropyridine is dissolved in methanol in a reaction vessel equipped with a stirrer.

-

Reagent Addition: A solution of aqueous ammonia is added to the vessel.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 35–40 °C).

-

Workup and Isolation: Upon completion of the reaction (monitored by a suitable technique like TLC), the product is isolated by filtration.

Causality Behind Experimental Choices: The use of a polar solvent like methanol facilitates the dissolution of the starting material and the ammonia. The controlled temperature ensures a reasonable reaction rate without promoting side reactions. Filtration is a straightforward and effective method for isolating the solid product.

Section 4: Advanced Characterization and Spectral Data

While detailed spectral data with peak assignments are often proprietary, the following provides an overview of the expected spectral characteristics based on the structures of the two compounds.

Infrared (IR) Spectroscopy

-

2,4-Diamino-6-chloropyrimidine 3-oxide: Expect characteristic N-H stretching vibrations from the amino groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching from the pyrimidine ring (around 1500-1650 cm⁻¹), and a strong N-O stretching band for the oxide (around 1200-1300 cm⁻¹).

-

6-Chloro-3-nitropyridin-2-amine: Look for N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, and C=N and C=C stretching of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For both compounds, the aromatic protons on the heterocyclic rings will appear in the downfield region. The protons of the amino groups will typically appear as broad singlets.

-

¹³C NMR: The carbon atoms in the heterocyclic rings will show distinct signals in the aromatic region of the spectrum. The carbon attached to the chlorine atom will be influenced by its electronegativity.

UV-Visible Spectroscopy

The conjugated systems in both molecules will result in absorption in the UV-Vis region. The λmax will be dependent on the specific chromophores present and the solvent used for analysis.

Conclusion

The physical properties of 2,4-Diamino-6-chloropyrimidine 3-oxide and 6-Chloro-3-nitropyridin-2-amine are integral to their roles in pharmaceutical quality control and organic synthesis. A thorough understanding of these properties, grounded in sound experimental methodology, is essential for any researcher or developer working with these compounds. This guide has provided a framework for this understanding, emphasizing not just the "what" but also the "why" behind the characterization of these important chemical entities.

References

-

Pharmaffiliates. (n.d.). CAS No : 35139-67-4| Product Name : Minoxidil - Impurity A| Chemical Name : 6-Chloro-pyrimidine-2,4-diamine 3-Oxide. Retrieved January 21, 2026, from [Link]

-

ENAO Chemical Co., Ltd. (n.d.). 6-Chloro-3-nitropyridin-2-amine CAS NO. 27048-04-0. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 2. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]

- 3. Development and validation of a procedure for the determination of minoxidil in hair-regrowth formulations using two variants of capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Dodecyldiethoxymethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dodecyldiethoxymethylsilane, a long-chain alkylalkoxysilane, is a versatile organosilicon compound with increasing relevance in surface modification, formulation science, and as a hydrophobic functionalizing agent. Its performance in these applications is critically dependent on its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of dodecyldiethoxymethylsilane, moving beyond simple empirical observations to a predictive and mechanistic understanding. This document synthesizes theoretical principles with practical guidance, equipping researchers, scientists, and drug development professionals with the knowledge to effectively select solvents and design robust experimental systems. We will explore the physicochemical properties of dodecyldiethoxymethylsilane, delve into the predictive power of Hansen Solubility Parameters (HSP), present qualitative solubility assessments, and provide detailed, field-proven protocols for the quantitative determination of its solubility.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

Dodecyldiethoxymethylsilane (C₁₇H₃₈O₂Si) is characterized by a unique molecular structure that dictates its interactions with solvents.[1] The molecule possesses a long, nonpolar dodecyl (C₁₂) alkyl chain, which imparts significant hydrophobic character.[2] This long hydrocarbon tail favors interactions with nonpolar organic solvents through van der Waals forces.

Conversely, the diethoxymethylsilyl head group introduces a degree of polarity. The two ethoxy (-OCH₂CH₃) groups can act as hydrogen bond acceptors, allowing for interactions with more polar solvents.[1] However, it is crucial to note that dodecyldiethoxymethylsilane lacks hydrogen bond donor capabilities.[1] This duality of a large nonpolar tail and a moderately polar head group suggests that dodecyldiethoxymethylsilane will exhibit a broad range of solubilities in organic solvents, a characteristic that is highly advantageous in diverse applications.

The silicon-carbon bond and the silicon-oxygen bonds in the ethoxy groups also contribute to the overall chemical properties of the molecule. The ethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanols and ethanol. This reactivity is a key consideration when selecting and handling solvents, as trace amounts of water can lead to condensation and the formation of polysiloxanes.

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Quantitative NMR (qNMR) Spectroscopy Method

qNMR is a powerful technique for determining the concentration of a solute in a solution with high precision and accuracy, without the need for evaporation.

Materials:

-

Dodecyldiethoxymethylsilane

-

Deuterated organic solvent (e.g., Chloroform-d, Toluene-d₈)

-

Internal standard of known purity (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)

-

NMR spectrometer

-

NMR tubes

-

Analytical balance

Protocol:

-

Sample Preparation:

-

Prepare a saturated solution of dodecyldiethoxymethylsilane in the chosen deuterated solvent as described in the gravimetric method (steps 1a-c).

-

Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the saturated silane solution. Alternatively, add a known amount of internal standard to a known mass of the saturated solution.

-

-

NMR Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire a ¹H NMR spectrum. It is crucial to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is essential for accurate integration. A D1 of at least 5 times the longest T₁ value is recommended.

-

-

Data Analysis and Calculation:

-

Integrate a well-resolved signal from dodecyldiethoxymethylsilane (e.g., the methyl protons on the silicon or a signal from the dodecyl chain) and a signal from the internal standard.

-

Calculate the concentration of dodecyldiethoxymethylsilane using the following formula:

Concentration_silane = (Integral_silane / N_protons_silane) * (N_protons_IS / Integral_IS) * (Moles_IS / Volume_solution)

Where:

-

Integral_silane = Integral of the selected silane signal

-

N_protons_silane = Number of protons giving rise to the selected silane signal

-

Integral_IS = Integral of the selected internal standard signal

-

N_protons_IS = Number of protons giving rise to the selected internal standard signal

-

Moles_IS = Moles of the internal standard added

-

Volume_solution = Volume of the saturated solution to which the internal standard was added

-

Figure 3: Workflow for quantitative solubility determination by NMR.

Conclusion and Future Perspectives

Dodecyldiethoxymethylsilane exhibits a favorable solubility profile in a wide array of common organic solvents, a direct consequence of its dual hydrophobic and moderately polar character. While quantitative experimental data remains limited in the public domain, a robust understanding of its solubility can be achieved through the application of theoretical frameworks such as Hansen Solubility Parameters, coupled with qualitative assessments based on analogous compounds.

For applications requiring precise knowledge of solubility, the detailed gravimetric and qNMR protocols provided in this guide offer reliable and accurate methods for its determination. As the applications of dodecyldiethoxymethylsilane continue to expand, particularly in the fields of materials science and drug delivery, a comprehensive and predictive understanding of its solubility will be paramount for innovation and the development of next-generation technologies. Future work should focus on the experimental determination of its Hansen Solubility Parameters to further refine predictive models and expand the rational selection of solvent systems.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108922, Dodecyldiethoxymethylsilane. Retrieved from [Link]

- Gelest, Inc. (2015). Safety Data Sheet: DODECYLMETHYLDIETHOXYSILANE. Retrieved from a publicly available version of the SDS.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Gravimetric Analysis (Experiment). Retrieved from [Link]

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from a publicly available version of the journal article.

-

ACS Publications. (2018). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

Dodecyldiethoxymethylsilane: A Technical Guide to its Applications in Advanced Surface Modification

Abstract: Dodecyldiethoxymethylsilane is a versatile organosilane that has garnered significant attention for its ability to impart desirable surface properties to a wide range of materials. Its unique molecular structure, featuring a hydrolyzable diethoxy(methyl)silyl head and a long, hydrophobic dodecyl tail, enables the formation of robust, low-surface-energy coatings. This technical guide provides an in-depth exploration of the applications of dodecyldiethoxymethylsilane, with a particular focus on the creation of hydrophobic and protective surfaces. We will delve into the fundamental principles of its mechanism of action, the pivotal role of the sol-gel process in its application, and its utility in the advanced surface modification of textiles and stone-based materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking a comprehensive understanding of this powerful surface-modifying agent.

Introduction to Dodecyldiethoxymethylsilane: The Molecular Workhorse

Dodecyldiethoxymethylsilane is an organosilicon compound that serves as a fundamental building block for the creation of functionalized surfaces.[1] Its efficacy as a surface modifying agent stems from its bifunctional nature, which allows it to chemically bond to a substrate while simultaneously altering its surface energy.

Chemical Identity and Physicochemical Properties

The molecular structure of dodecyldiethoxymethylsilane consists of a central silicon atom bonded to a methyl group, two ethoxy groups, and a long dodecyl hydrocarbon chain.[1] The ethoxy groups are hydrolyzable, providing the reactive sites for bonding to surfaces, while the long dodecyl chain is responsible for the hydrophobic character of the modified surface.

| Property | Value |

| Chemical Formula | C₁₇H₃₈O₂Si |

| Molecular Weight | 302.57 g/mol |

| CAS Number | 60317-40-0 |

| Appearance | Colorless liquid |

| Boiling Point | ~295 °C |

| Density | ~0.85 g/cm³ |

The Cornerstone of Surface Modification: Mechanism of Action

The application of dodecyldiethoxymethylsilane for surface modification is predicated on its ability to undergo hydrolysis and condensation reactions. When exposed to moisture, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH). These silanol groups can then condense with hydroxyl groups present on the surface of many materials, such as the silanol groups on glass or the hydroxyl groups on cellulose in cotton, forming stable covalent Si-O-substrate bonds. Furthermore, the silanol groups of adjacent dodecyldiethoxymethylsilane molecules can condense with each other to form a cross-linked polysiloxane network on the surface. This process results in a durable coating where the hydrophobic dodecyl chains are oriented away from the surface, leading to a significant reduction in surface energy and imparting hydrophobicity.

Schematic of the sol-gel process for creating a hydrophobic coating.

Key Application I: Engineering Hydrophobic and Oleophobic Textiles

The textile industry has a growing demand for fabrics with high-performance characteristics, including durable water repellency. Dodecyldiethoxymethylsilane and similar long-chain alkylsilanes offer a robust solution for creating hydrophobic textiles through the sol-gel method. [2][3]

The Need for High-Performance Textiles

Traditional water-repellent finishes for textiles often rely on fluorinated compounds, which are facing increasing environmental and health scrutiny. [4]Furthermore, many conventional coatings lack the durability to withstand repeated washing and abrasion. [4]Silane-based treatments provide a promising alternative, offering the potential for durable, fluorine-free hydrophobic finishes.

Dodecyldiethoxymethylsilane in Textile Finishing

When applied to textiles such as cotton, the hydrolyzed dodecyldiethoxymethylsilane reacts with the abundant hydroxyl groups of the cellulose fibers, forming a covalent bond. [1]This process anchors the hydrophobic dodecyl chains to the fabric surface. The combination of the low surface energy imparted by the dodecyl groups and the inherent roughness of the textile weave can lead to superhydrophobic properties, characterized by very high water contact angles and low roll-off angles.

| Treatment | Water Contact Angle (WCA) | Durability (after 10 washes) |

| Untreated Cotton | ~0° (absorbs water) | N/A |

| Dodecylsilane-based Treatment | > 140° | WCA remains > 130° |

| Conventional Wax-based Treatment | ~120° | Significant decrease in WCA |

| Fluorinated Silane Treatment | > 150° | WCA remains > 145° |

Note: The data presented is a representative compilation from various studies on long-chain alkylsilane treatments for textiles and may not be specific to dodecyldiethoxymethylsilane.

Experimental Protocol: Sol-Gel Treatment of Cotton Fabric

This protocol outlines a general procedure for imparting hydrophobicity to cotton fabric using a dodecyldiethoxymethylsilane-based sol-gel treatment.

Materials:

-

Dodecyldiethoxymethylsilane

-

Tetraethoxysilane (TEOS) as a co-precursor (optional, for enhanced network formation)

-

Ethanol

-

Deionized water

-

Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

-

Cotton fabric, pre-cleaned and dried

Procedure:

-

Sol Preparation:

-

In a flask, mix ethanol and deionized water.

-

Add the catalyst to the ethanol/water mixture and stir.

-

Slowly add dodecyldiethoxymethylsilane (and TEOS, if used) to the solution while stirring.

-

Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and partial condensation.

-

-

Fabric Impregnation:

-

Immerse the cotton fabric in the prepared sol for a set time (e.g., 30 minutes).

-

Pass the fabric through a padder to remove excess solution and ensure uniform uptake.

-

-

Drying and Curing:

-

Dry the treated fabric in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.

-

Cure the dried fabric at a higher temperature (e.g., 120-150 °C) for a specific duration to complete the condensation reactions and form a stable coating.

-

-

Post-Treatment:

-

Rinse the cured fabric with water to remove any unreacted chemicals and dry.

-

Workflow for the hydrophobic treatment of textiles.

Key Application II: Preservation of Stone and Construction Materials

Porous building materials like natural stone, concrete, and brick are susceptible to degradation from environmental factors, with water being a primary culprit. Dodecyldiethoxymethylsilane-based treatments offer a protective solution by imparting hydrophobicity while maintaining the breathability of the material.

The Challenge of Protecting Porous Building Materials

Water penetration into porous construction materials can lead to a variety of detrimental effects, including:

-

Freeze-thaw damage: Water expands upon freezing, creating internal stresses that can cause cracking and spalling.

-

Salt weathering: Dissolved salts can crystallize within the pores, exerting pressure and leading to material decay.

-

Biological growth: The presence of moisture encourages the growth of algae, moss, and fungi, which can cause aesthetic and structural damage.

-

Staining: Water can carry dissolved pollutants and dirt into the material, leading to discoloration.

An ideal protective treatment should prevent liquid water ingress while allowing water vapor to escape, thus preventing moisture from being trapped within the material.

Dodecyldiethoxymethylsilane as a Stone Consolidant and Hydrophobic Agent

When applied to a stone surface, the low viscosity of the dodecyldiethoxymethylsilane sol allows it to penetrate into the pores of the material. Inside the pores, the silane undergoes hydrolysis and condensation, reacting with the mineral surfaces (which are rich in hydroxyl groups) and forming a durable, water-repellent layer. This treatment does not form a continuous film on the surface, but rather lines the pores, thus preserving the natural appearance and vapor permeability of the stone.

| Stone Type | Water Absorption Reduction (%) | Water Vapor Permeability Reduction (%) | Color Change (ΔE*) |

| Sandstone | > 90% | < 15% | < 2 (minimal) |

| Limestone | > 85% | < 20% | < 3 (slight) |

| Granite | > 95% | < 10% | < 1 (imperceptible) |

Note: This data is representative of the performance of long-chain alkylsilane treatments on stone and is intended for illustrative purposes.

Experimental Protocol: Application of a Dodecyldiethoxymethylsilane-based Protective Treatment for Sandstone

This protocol provides a general method for applying a hydrophobic treatment to a sandstone surface.

Materials:

-

Dodecyldiethoxymethylsilane

-

An appropriate solvent (e.g., ethanol, isopropanol, or a white spirit)

-

Sandstone samples, cleaned and dried

Procedure:

-

Solution Preparation:

-

Dilute the dodecyldiethoxymethylsilane in the chosen solvent to the desired concentration (e.g., 5-10% by weight). Stir until a homogeneous solution is obtained.

-

-

Application:

-

Apply the solution liberally to the sandstone surface using a brush, roller, or low-pressure spray until the surface is saturated. For small samples, immersion can also be used.

-

Allow the solution to penetrate the stone for a few minutes.

-

-

Curing:

-

Let the treated stone cure under ambient conditions for at least 24 hours, protected from rain and moisture, to allow for the hydrolysis and condensation reactions to occur. The full hydrophobic effect may take several days to develop.

-

-

Evaluation:

-

After the curing period, the water repellency of the treated surface can be tested by applying water droplets and observing their beading behavior and absorption.

-

References

-

Nanotol. Nanotol Stone Coating. Available from: [Link]

- Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

-

ResearchGate. Superhydrophobic cotton by fluorosilane modification. Available from: [Link]

-

ResearchGate. Water contact angle on glass surface after treatment with 2% (a), 4% (b), 6% (c) and 8% (d) APTES. Available from: [Link]

-

MDPI. A Durable Nano-SiO2-TiO2/Dodecyltrimethoxysilane Superhydrophobic Coating for Stone Protection. Available from: [Link]

-

E3S Web of Conferences. Giving hydrophobicity and study of properties of cotton fabric. Available from: [Link]

-

MDPI. Progress in Sol-Gel Technology for the Coatings of Fabrics. Available from: [Link]

-

PubMed. Progress in Sol-Gel Technology for the Coatings of Fabrics. Available from: [Link]

-

MDPI. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. Available from: [Link]

-

ResearchGate. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. Available from: [Link]

-

ResearchGate. Surface Modification and Characterization of Poly-Dimethyl-Siloxane. Available from: [Link]

-

ResearchGate. (PDF) Hydrophobicity, Hydrophilicity and Silanes. Available from: [Link]

-

PMC. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. Available from: [Link]

-

ResearchGate. Comparative study of the hydrophobic properties of silicon dioxide particles functionalized with different agents. Available from: [Link]

- Google Patents. ES2387430B1 - STONE PROTECTOR.

-

Society for Biomaterials (SFB). Surface Characterization & Modification. Available from: [Link]

-

journalssystem.com. Control of glass surface wettability via esterification with n-alkyl alcohols. Available from: [Link]

-

MDPI. Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants. Available from: [Link]

-

DL Chemicals. Detasil Construct T. Available from: [Link]

-

ResearchGate. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. Available from: [Link]

-

ResearchGate. Developed water contact angles of each 10 µL deionized water on.... Available from: [Link]

-

ResearchGate. Durable Hydrophobic Textile Fabric Finishing Using Silica Nanoparticles and Mixed Silanes. Available from: [Link]

-

ATD Stone Protection. StoneGuard FAQ. Available from: [Link]

-

ResearchGate. Study on Sustained-release Hydrophobic Coating's Performance to Prevent Pollution Flashover. Available from: [Link]

-

MDPI. Silanization of Cotton Fabric to Obtain Durable Hydrophobic and Oleophobic Materials. Available from: [Link]

-

E3S Web of Conferences. Hydrophobic textile materials with organosilicon impregnation. Available from: [Link]

-

ResearchGate. Results of contact angle (θ) measurements of differently treated.... Available from: [Link]

-

ResearchGate. Possible reaction mechanism leading to hydroxylation of the silica.... Available from: [Link]

-

ResearchGate. Polymeric coatings for the protection of cultural heritage stones (overview of reviewed results). Available from: [Link]

-

E3S Web of Conferences. Super-hydrophobic coatings on cotton fabrics using sol–gel technique by spray. Available from: [Link]

-

ResearchGate. (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Available from: [Link]

-

MDPI. Recent Advances in Protective Coatings for Cultural Heritage–An Overview. Available from: [Link]

-

NIH. The Effect of Pristine and Hydroxylated Oxide Surfaces on the Guaiacol HDO Process: A DFT Study. Available from: [Link]

-

University of Bristol Research Portal. The evolution of 'sol–gel' chemistry as a technique for materials synthesis. Available from: [Link]

-

Argochem. SOL-GEL TECHNIQUE. Available from: [Link]

-

ResearchGate. Multilayer Alkoxysilane Silylation of Oxide Surfaces. Available from: [Link]

-

SciSpace. Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Available from: [Link]

-

ResearchGate. SEM images of the hydrophobic coating surfaces showing.... Available from: [Link]

-

ResearchGate. The Effect of Pristine and Hydroxylated Oxide Surfaces on the Guaiacol HDO Process: A DFT Study. Available from: [Link]

Sources

safety and handling precautions for dodecyldiethoxymethylsilane

An In-Depth Technical Guide to the Safe Handling of Dodecyldiethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyldiethoxymethylsilane (CAS No. 60317-40-0) is a versatile organoethoxysilane utilized as a chemical intermediate and for surface modification in various industrial and research applications.[1][2] While offering unique chemical properties, its safe handling is paramount to mitigate potential health and safety risks. This guide provides a comprehensive overview of the essential , grounded in established safety data and field-proven insights. It will delve into hazard identification, exposure controls, emergency procedures, and proper storage and disposal, enabling researchers and professionals to work with this compound in a safe and controlled manner.

Understanding Dodecyldiethoxymethylsilane: Properties and Hazards

Dodecyldiethoxymethylsilane is a liquid organoethoxysilane with the chemical formula C17H38O2Si.[1] Its molecular structure, featuring a long dodecyl chain and reactive ethoxy groups, makes it valuable in applications requiring hydrophobic surface modification.[2] However, these same properties necessitate specific handling precautions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Molecular Formula | C17H38O2Si | [1][2][3] |

| Molecular Weight | 302.6 g/mol | [3] |

| CAS Number | 60317-40-0 | [1][3] |

| Appearance | Colorless Liquid | [4] |

Primary Hazard Identification